molecular formula C21H26N6O7 B11930251 Pomalidomide 4'-PEG3-azide

Pomalidomide 4'-PEG3-azide

Cat. No.: B11930251
M. Wt: 474.5 g/mol
InChI Key: IRPMZWZENVORCT-UHFFFAOYSA-N
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Description

Pomalidomide 4’-PEG3-azide is a synthetic compound that serves as a building block for the development of targeted protein degraders, particularly in the field of proteolysis-targeting chimeras (PROTAC) technology. This compound combines a Cereblon-recruiting ligand with a polyethylene glycol (PEG) linker and an azide functional group, facilitating its use in click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG3-azide typically involves the conjugation of Pomalidomide with a PEG linker terminated with an azide group. The process generally includes the following steps:

    Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent to form an intermediate that can react with the PEG linker.

    Conjugation with PEG Linker: The activated Pomalidomide is then reacted with a PEG linker that has an azide group at one end.

    Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and byproducts.

Industrial Production Methods: Industrial production of Pomalidomide 4’-PEG3-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow chemistry techniques may be employed to enhance production rates and ensure consistent quality .

Comparison with Similar Compounds

Pomalidomide 4’-PEG3-azide is unique due to its combination of a Cereblon-recruiting ligand, a PEG linker, and an azide functional group. Similar compounds include:

Each of these compounds has unique properties that make them suitable for different applications in PROTAC technology and bioconjugate synthesis.

Properties

Molecular Formula

C21H26N6O7

Molecular Weight

474.5 g/mol

IUPAC Name

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29)

InChI Key

IRPMZWZENVORCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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